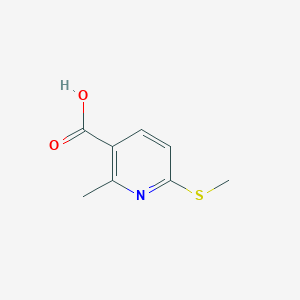

2-Methyl-6-(methylthio)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-methyl-6-methylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |

InChI Key |

HUYBFOHLVMQBPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Methyl-6-(methylthio)nicotinic Acid

Topic: 2-Methyl-6-(methylthio)nicotinic Acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Methyl-6-(methylthio)nicotinic acid (CAS: 137347-37-6) is a critical heterocyclic building block employed in the development of kinase inhibitors, agrochemicals, and pyridine-based pharmacophores. Its structural uniqueness lies in the orthogonal reactivity of the C3-carboxylic acid (for amidation/coupling) and the C6-methylthio group (a latent sulfoxide/sulfone leaving group for further diversification).

This guide delineates a robust, scalable synthesis pathway prioritizing regio-control and purification efficiency. The route utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the C6-halogen in the nicotinic acid scaffold. The electron-withdrawing nature of the C3-carboxyl group (and the pyridine nitrogen) activates the C6 position toward nucleophilic attack.

-

Target Molecule: 2-Methyl-6-(methylthio)nicotinic acid

-

Primary Disconnection: C6–S bond formation via

. -

Intermediate: Methyl 2-methyl-6-chloronicotinate (Esterification prevents carboxylate interference and enhances C6 electrophilicity).

-

Starting Material: 6-Hydroxy-2-methylnicotinic acid (or commercially available 2-methyl-6-chloronicotinic acid).

Figure 1: Retrosynthetic tree illustrating the stepwise disconnection to the hydroxy-pyridine precursor.

Detailed Synthesis Pathway[1][2][3][4][5]

Phase 1: Precursor Activation (Chlorination)

Objective: Convert the 6-hydroxy (tautomeric 6-oxo) group into a reactive chloro-leaving group.

-

Substrate: 6-Hydroxy-2-methylnicotinic acid.

-

Reagents: Phosphorus oxychloride (

), catalytic DMF. -

Mechanism: Vilsmeier-Haack type activation followed by chloride displacement.

Protocol:

-

Suspend 6-hydroxy-2-methylnicotinic acid (1.0 eq) in neat

(5.0 eq). -

Add DMF (0.1 eq) dropwise (Caution: Exothermic).

-

Reflux at 105°C for 4–6 hours until gas evolution (

) ceases. -

Workup: Remove excess

under reduced pressure. Pour the residue onto crushed ice (carefully) to hydrolyze phosphorochloridates. -

Adjust pH to 3–4 with NaOH to precipitate 2-methyl-6-chloronicotinic acid . Filter and dry.[1][2][3][4]

-

Yield Expectation: 80–85%.

-

Phase 2: Esterification

Objective: Protect the carboxylic acid to prevent side reactions (salt formation) during the basic

-

Reagents: Methanol (MeOH), Sulfuric Acid (

) or Thionyl Chloride (

Protocol:

-

Dissolve the chloro-acid (1.0 eq) in anhydrous MeOH (10 vol).

-

Add conc.[2]

(0.5 eq) dropwise. -

Reflux (65°C) for 12 hours. Monitor by TLC/HPLC.

-

Workup: Concentrate MeOH. Neutralize with sat.

. Extract with Ethyl Acetate (EtOAc).[1] -

Dry organic layer (

) and concentrate to yield Methyl 2-methyl-6-chloronicotinate .-

Yield Expectation: 90–95%.[7]

-

Phase 3: Nucleophilic Aromatic Substitution ( )

Objective: Install the methylthio group.

-

Substrate: Methyl 2-methyl-6-chloronicotinate.

-

Reagents: Sodium Thiomethoxide (NaSMe).

-

Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).

Critical Insight: Using the methyl ester instead of the free acid prevents the formation of the carboxylate salt, which would electronically deactivate the ring and reduce the yield of the displacement.

Protocol:

-

Dissolve Methyl 2-methyl-6-chloronicotinate (1.0 eq) in anhydrous DMF (5 vol) under

atmosphere. -

Cool to 0°C. Add NaSMe (1.1 eq) portion-wise.

-

Note: NaSMe is hygroscopic and odorous; handle in a fume hood.

-

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Optimization: If reaction is slow, heat to 50°C. Avoid excessive heat to prevent ester cleavage or demethylation.

-

-

Workup: Quench with water. Extract with EtOAc.[1][3] Wash organics with water and brine (to remove DMF).

-

Concentrate to obtain Methyl 2-methyl-6-(methylthio)nicotinate .

-

Yield Expectation: 85–92%.[8]

-

Phase 4: Hydrolysis

Objective: Deprotect the ester to reveal the final carboxylic acid.

-

Substrate: Methyl 2-methyl-6-(methylthio)nicotinate.

-

Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

-

Solvent: THF/Water or MeOH/Water (2:1).

Protocol:

-

Dissolve the ester (1.0 eq) in THF/Water (3:1).

-

Add LiOH·

(2.0 eq). -

Stir at RT for 2–3 hours.

-

Workup: Acidify carefully with 1M HCl to pH 3–4. The product, 2-Methyl-6-(methylthio)nicotinic acid , will precipitate.

-

Filter, wash with cold water, and dry under vacuum.

-

Yield Expectation: 90–95%.[7]

-

Process Visualization (Graphviz)

Figure 2: Linear process flow for the synthesis of 2-Methyl-6-(methylthio)nicotinic acid.

Experimental Data Summary

The following table summarizes the critical parameters for the core

| Parameter | Standard Condition | Optimization Range | Impact on Outcome |

| Solvent | DMF (Anhydrous) | DMSO, NMP, THF | DMF offers best solubility/rate balance. THF requires longer times. |

| Reagent | NaSMe (Sodium Thiomethoxide) | NaSMe (solid) vs. aq. solution | Solid NaSMe (95%) is preferred to minimize water side-reactions (hydrolysis). |

| Stoichiometry | 1.1 Equivalents | 1.0 – 1.5 eq | Excess NaSMe can cause demethylation of the ester if heated excessively. |

| Temperature | 0°C | 0°C | Higher temps increase rate but risk side products. RT is usually sufficient. |

| Time | 2–4 Hours | 1 – 12 Hours | Monitor by TLC to avoid over-reaction. |

Analytical Characterization (Expected)

To ensure scientific integrity, the final product must be validated against these expected spectral data points:

-

Physical State: White to off-white solid.

-

Melting Point: ~180–185°C (dec).

-

NMR (400 MHz, DMSO-

- 13.0 (br s, 1H, COOH)

- 8.05 (d, J=8.2 Hz, 1H, Ar-H)

- 7.25 (d, J=8.2 Hz, 1H, Ar-H)

-

2.65 (s, 3H, Ar-

-

2.55 (s, 3H, S-

-

Mass Spectrometry (ESI): m/z 184.0 [M+H]

.

Safety & Handling (E-E-A-T)

-

Sodium Thiomethoxide (NaSMe): Extremely noxious stench. Must be handled in a well-ventilated fume hood. Bleach (NaOCl) solution should be kept ready to neutralize any spills or glassware (oxidizes smell to odorless sulfoxide/sulfone).

-

Phosphorus Oxychloride (

): Reacts violently with water. Quench reactions slowly into ice. -

DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).

References

-

ChemicalBook. (2024). 2-Chloro-6-methylnicotinic acid Synthesis and Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 819931, Methyl 2-chloronicotinate. Retrieved from

-

BenchChem. (2025).[1] Synthesis of Methyl 6-methylnicotinate and derivatives.[5][3][6][9][10] Retrieved from

-

BLD Pharm. (2025). Product Analysis: 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6). Retrieved from

-

Sigma-Aldrich. (2025). Sodium thiomethoxide Technical Data Sheet. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 7. CAS 73781-91-6: Methyl 6-chloronicotinate | CymitQuimica [cymitquimica.com]

- 8. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(methylthio)nicotinic Acid

Introduction

2-Methyl-6-(methylthio)nicotinic acid, a substituted pyridine carboxylic acid, represents a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a nicotinic acid core functionalized with both a methyl and a methylthio group, suggests a unique profile of physicochemical properties that can profoundly influence its biological activity, formulation characteristics, and overall therapeutic potential. This technical guide provides a comprehensive exploration of the core physicochemical attributes of 2-Methyl-6-(methylthio)nicotinic acid, offering both theoretical insights and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior and characteristics.

While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and employs in silico predictions to offer a robust foundational understanding. The methodologies described herein are based on widely accepted and validated techniques in the field of pharmaceutical sciences.

Chemical Identity and Structure

A thorough understanding of a molecule's identity is the cornerstone of any physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | 2-Methyl-6-(methylthio)pyridine-3-carboxylic acid | - |

| CAS Number | 137347-37-6 | [1] |

| Molecular Formula | C₈H₉NO₂S | [1] |

| Molecular Weight | 183.23 g/mol | [1] |

| Canonical SMILES | CS(C1=NC(C)=C(C=C1)C(O)=O) | [2] |

| InChI Key | HUYBFOHLVMQBPF-UHFFFAOYSA-N | [1] |

Predicted and Analog-Based Physicochemical Properties

Due to the limited availability of direct experimental data for 2-Methyl-6-(methylthio)nicotinic acid, the following table includes values predicted by computational models and experimental data from structurally related compounds to provide a scientifically grounded estimation of its properties. It is crucial to recognize that predicted values are estimations and should be confirmed by experimental data.

| Property | Predicted/Analog Value | Method/Analog | Source |

| Melting Point (°C) | Not available | - | - |

| Analog: 2-(Methylthio)nicotinic acid | 213.5 - 219.5 | Experimental (clear melt) | [3][4][5] |

| Aqueous Solubility | Predicted: Moderate | In silico prediction | [4][6] |

| Analog: Nicotinic acid | 1 g in 60 mL water | Experimental | [7] |

| pKa (acidic) | Predicted: ~3.5 - 4.5 | In silico prediction | [8][9][10][11][12] |

| Analog: Nicotinic acid | 4.85 | Experimental | |

| LogP | Predicted: ~1.5 - 2.5 | In silico prediction | [7] |

| Analog: Nicotinic acid | 0.36 | Experimental |

Experimental Determination of Physicochemical Properties

The following sections detail the standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-Methyl-6-(methylthio)nicotinic acid. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[13] It is the gold standard for determining the melting point of a pure crystalline solid, as the melting endotherm provides a precise temperature range and the enthalpy of fusion. This method is superior to traditional melting point apparatus as it provides quantitative thermodynamic data and can reveal other thermal events such as polymorphic transitions.[3]

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-6-(methylthio)nicotinic acid into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature sufficiently above the expected melting point.

-

Data Analysis: The onset temperature of the melting endotherm is reported as the melting point. The area under the peak corresponds to the heat of fusion.

Aqueous Solubility Determination by Shake-Flask Method and HPLC Analysis

Rationale: The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[14] An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. Subsequent quantification of the dissolved compound in a filtered aliquot of the supernatant by a sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) ensures accurate and reproducible results.

-

Preparation of Saturated Solution: Add an excess amount of 2-Methyl-6-(methylthio)nicotinic acid to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

-

HPLC Analysis:

-

Standard Preparation: Prepare a series of standard solutions of 2-Methyl-6-(methylthio)nicotinic acid of known concentrations.

-

Chromatographic Conditions: Utilize a suitable reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).[9][15][16] Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: Inject the filtered sample and the standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the dissolved compound in the sample from the calibration curve.

-

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and precise method for determining the acid dissociation constant (pKa) of a compound.[17][18][19][20] The method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations, which corresponds to the midpoint of the buffer region in the titration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of 2-Methyl-6-(methylthio)nicotinic acid in a suitable solvent, typically purified water or a co-solvent system if the compound has low aqueous solubility.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated pH electrode and the burette tip of an autotitrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point is determined from the first or second derivative of the titration curve, and the pKa is the pH at half the volume of titrant required to reach the equivalence point.

Potential Biological Activity and Signaling Pathways

A plausible mechanism of action for the potential anti-inflammatory effects of nicotinic acid derivatives involves the modulation of key inflammatory signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][19][25][26][27] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2).[1][20][23] Some nicotinic acid derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[2][19][25][26]

The following diagram illustrates a hypothetical signaling pathway through which 2-Methyl-6-(methylthio)nicotinic acid might exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Conclusion

2-Methyl-6-(methylthio)nicotinic acid is a compound with a physicochemical profile that warrants further investigation for its potential applications in drug discovery. While experimental data remains limited, this guide provides a comprehensive framework for its characterization, offering detailed protocols for determining its melting point, solubility, and pKa. Furthermore, by drawing parallels with structurally related nicotinic acid derivatives, we can hypothesize potential biological activities, such as anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway. The synthesis of this compound and the subsequent experimental validation of the properties and activities discussed herein will be crucial steps in unlocking its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar molecules.

References

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved February 17, 2026, from [Link]

-

ChemAxon. (n.d.). Solubility Predictor. Retrieved February 17, 2026, from [Link]

-

ChemAxon. (n.d.). Solubility prediction. Retrieved February 17, 2026, from [Link]

-

ACD/Labs. (2025, December 5). ACD/Labs Announces Version 2025 of Software on Its Spectrus® & Percepta® Platforms. Retrieved February 17, 2026, from [Link]

-

ChemAxon. (2023, April 19). Solubility prediction - Chemaxon's Solubility Predictor. Retrieved February 17, 2026, from [Link]

-

LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved February 17, 2026, from [Link]

-

ChemAxon. (2023, April 19). Predicting pKa. Retrieved February 17, 2026, from [Link]

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

-

ResearchGate. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Retrieved February 17, 2026, from [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved February 17, 2026, from [Link]

- Diggle, C. P., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 633-640.

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 17, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 17, 2026, from [Link]

-

Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 17, 2026, from [Link]

- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.

- Chen, Y. T., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(12), 10765-10772.

- El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104595.

- Paruch, K., et al. (2022).

-

Max-Planck-Gesellschaft. (2011, February 7). Nicotinic acid blocks immune cells in atherosclerosis. Retrieved February 17, 2026, from [Link]

- Pal, A., & Dey, J. (2022). Physics-Based Solubility Prediction for Organic Molecules.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]

- Al-Obaydi, J. F. M. (2021). Nicotinic acid derivatives: Application and uses, review.

- Si, Y., et al. (2014). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway.

-

BUE Scholar. (2024, January 19). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. Retrieved February 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway. Retrieved February 17, 2026, from [Link]

-

MDPI. (2026, January 8). Niacin Supplementation Alleviates TCIPP-Induced Lung Injury via Inhibition of the NF-κB Signaling Pathway. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(Methylthio)nicotinic acid. Retrieved February 17, 2026, from [Link]

- Li, M., et al. (2013). NF-κB pathway mediates vascular smooth muscle response to nicotine. Molecular and Cellular Biochemistry, 374(1-2), 15-23.

- Mohamed Abdel-Fattah, E. (2025, May 30).

- Tussupova, K. M., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- Mojtahedi, M. M., et al. (2009). An improved solvent-free synthesis of flunixin and 2-(arylamino)

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

- Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552.

-

PSEforSPEED. (n.d.). 6. Retrieved February 17, 2026, from [Link]

-

Google Patents. (n.d.). United States Patent Office. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

- Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345.

- Lisko, J. G., et al. (2025, May 23). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Food and Chemical Toxicology, 199, 115206.

Sources

- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ACD/Labs Announces Version 2025 of Software on Its Spectrus® & Percepta® Platforms [labbulletin.com]

- 4. Solubility prediction [cdb.ics.uci.edu]

- 5. indigo.uic.edu [indigo.uic.edu]

- 6. Page not found - Documentation [docs.chemaxon.com:443]

- 7. acdlabs.com [acdlabs.com]

- 8. chemaxon.com [chemaxon.com]

- 9. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemaxon.com [chemaxon.com]

- 12. pKa calculation - Documentation [docs.chemaxon.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Calculator Plugins in MarvinSketch - Documentation [docs.chemaxon.com:443]

- 15. sourceforge.net [sourceforge.net]

- 16. selectscience.net [selectscience.net]

- 17. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 18. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 21. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 22. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]

- 23. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. molecularknowledge.com [molecularknowledge.com]

- 25. ahajournals.org [ahajournals.org]

- 26. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NF-κB pathway mediates vascular smooth muscle response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-6-(methylthio)nicotinic Acid

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile electronic properties and ability to engage in a multitude of biological interactions have rendered it a privileged structure in the pharmacopoeia. Within this vast chemical space, 2-Methyl-6-(methylthio)nicotinic acid (CAS No. 137347-37-6) emerges as a compound of significant interest. Its unique substitution pattern, featuring both a methyl and a methylthio group on the pyridine ring, presents a compelling profile for researchers and drug development professionals. This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental properties and synthesis to its potential applications, grounded in established scientific principles and field-proven insights.

Molecular Profile and Physicochemical Properties

2-Methyl-6-(methylthio)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. The introduction of a methyl group at the 2-position and a methylthio group at the 6-position significantly alters the electronic and steric landscape of the parent molecule, thereby influencing its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2-Methyl-6-(methylthio)nicotinic acid

| Property | Value | Source |

| CAS Number | 137347-37-6 | |

| Molecular Formula | C₈H₉NO₂S | |

| Molecular Weight | 183.23 g/mol | |

| Appearance | Off-white powder/solid | [1] |

| Purity | ≥97% (typical) | |

| SMILES | O=C(O)C1=C(C)N=C(SC)C=C1 | |

| InChI Key | HUYBFOHLVMQBPF-UHFFFAOYSA-N |

Synthesis of 2-Methyl-6-(methylthio)nicotinic Acid: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 2-hydroxy-6-methylnicotinic acid.

Caption: Proposed synthetic workflow for 2-Methyl-6-(methylthio)nicotinic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-6-methylnicotinic acid

This step is based on a known procedure for the chlorination of hydroxypyridines.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-6-methylnicotinic acid (1 equivalent).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents) to the flask.

-

Heating: Heat the reaction mixture at reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product, 2-chloro-6-methylnicotinic acid, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Methyl-6-(methylthio)nicotinic acid

This step utilizes a nucleophilic aromatic substitution reaction, a common method for introducing sulfur-containing functional groups onto pyridine rings.[3]

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 2-chloro-6-methylnicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Nucleophile Addition: Add sodium thiomethoxide (NaSMe) (1.1-1.5 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating (e.g., 50-80 °C) to facilitate the substitution.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching and Acidification: Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding water. Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate and precipitate the desired product.

-

Isolation and Purification: Collect the precipitated 2-Methyl-6-(methylthio)nicotinic acid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Potential Applications and Biological Significance

While specific biological data for 2-Methyl-6-(methylthio)nicotinic acid is not extensively documented in the available literature, the broader class of nicotinic acid derivatives has shown a wide spectrum of pharmacological activities.[4][5] The structural features of the target molecule suggest several potential areas of application in drug discovery.

Antimicrobial and Antifungal Activity

Nicotinic acid derivatives are known to possess antimicrobial and antifungal properties.[6] The presence of a sulfur-containing moiety, such as the methylthio group, can enhance these activities. Sulfur-containing heterocyclic compounds often exhibit potent biological effects due to their ability to interact with various biological targets. It is plausible that 2-Methyl-6-(methylthio)nicotinic acid could be investigated as a potential lead compound for the development of new antibacterial or antifungal agents.

Anti-inflammatory Properties

Several derivatives of nicotinic acid have been reported to exhibit anti-inflammatory activity. The mechanism of action often involves the modulation of inflammatory pathways. The structural alerts within 2-Methyl-6-(methylthio)nicotinic acid warrant its investigation in assays for anti-inflammatory efficacy.

Agrochemical Applications

Nicotinamide derivatives have been explored for their fungicidal activity against various plant pathogens.[1] The unique substitution pattern of 2-Methyl-6-(methylthio)nicotinic acid could confer selective activity against certain fungal species, making it a candidate for agrochemical research and development.

Spectroscopic Characterization (Predicted)

Although specific experimental spectra for 2-Methyl-6-(methylthio)nicotinic acid are not available in the searched databases, a prediction of the key spectroscopic features can be made based on the analysis of its structure and data from closely related compounds.

Table 2: Predicted Spectroscopic Data for 2-Methyl-6-(methylthio)nicotinic acid

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublets or multiplets in the range of δ 7.0-8.5 ppm).- Singlet for the methyl group protons (δ 2.0-2.5 ppm).- Singlet for the methylthio group protons (δ 2.5-3.0 ppm).- Broad singlet for the carboxylic acid proton (δ > 10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ 165-175 ppm).- Aromatic carbons of the pyridine ring (δ 120-160 ppm).- Methyl carbon (δ 15-25 ppm).- Methylthio carbon (δ 10-20 ppm). |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- C=C and C=N stretches from the pyridine ring (1400-1600 cm⁻¹).- C-S stretch (600-800 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 183.03.- Fragmentation patterns corresponding to the loss of COOH, SCH₃, and other fragments. |

Safety and Handling

Based on the Safety Data Sheet (SDS) for 2-(Methylthio)nicotinic acid, a closely related compound, and general laboratory safety practices, the following handling precautions are recommended.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

Conclusion and Future Perspectives

2-Methyl-6-(methylthio)nicotinic acid represents a promising scaffold for further investigation in the fields of medicinal chemistry and materials science. Its synthesis, achievable through a plausible and scalable route, opens the door for the generation of analogs and derivatives for structure-activity relationship (SAR) studies. The anticipated biological activities, based on the broader class of nicotinic acid derivatives, suggest that this compound could be a valuable starting point for the discovery of new therapeutic agents. Future research should focus on the validation of the proposed synthetic protocol, a thorough evaluation of its biological profile, and the elucidation of its mechanism of action. Such endeavors will undoubtedly contribute to a deeper understanding of the chemical and biological properties of this intriguing molecule and pave the way for its potential application in drug development and beyond.

References

- Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124.

- Wikipedia. (2023). 2-Chloronicotinic acid.

- Thermo Fisher Scientific. (2025).

- [No specific reference found for this point in the provided search results]

- ChemicalBook. (n.d.). 2-Chloronicotinic acid synthesis.

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

- Al-Trawneh, S. A., & Al-Zoubi, R. M. (2022).

- [No specific reference found for this point in the provided search results]

- Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 3(4), 50-55.

- Abdel-Gawad, H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326477.

- Pattekar, R. S., & Balireddy, K. (2021). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical and Life Sciences, 7(8), 123-133.

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

- PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid.

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

- [No specific reference found for this point in the provided search results]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-6-(methylthio)nicotinic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a long-established therapeutic agent for dyslipidemia, exerts its primary effects through the activation of the G-protein coupled receptor 109A (GPR109A). The structural scaffold of nicotinic acid has been a foundational template for the development of numerous derivatives aimed at optimizing its therapeutic window, enhancing efficacy, and mitigating undesirable side effects such as cutaneous flushing. This technical guide delves into the hypothesized mechanism of action of a specific derivative, 2-Methyl-6-(methylthio)nicotinic acid. While direct experimental evidence for this compound is not extensively available in peer-reviewed literature, this document synthesizes established principles of nicotinic acid pharmacology and structure-activity relationship (SAR) studies to propose a putative mechanism. Furthermore, we provide detailed experimental protocols to rigorously test these hypotheses, offering a roadmap for researchers investigating this and similar compounds.

The Precedent: Nicotinic Acid's Established Mechanism of Action

To comprehend the likely mechanism of 2-Methyl-6-(methylthio)nicotinic acid, one must first grasp the well-elucidated pathway of its parent compound, nicotinic acid (niacin). At pharmacological doses, nicotinic acid significantly improves blood lipid profiles by reducing total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels, while concurrently being the most potent agent for raising high-density lipoprotein (HDL) levels.[1]

The cornerstone of nicotinic acid's action is its role as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[2][3] GPR109A is predominantly expressed on the surface of adipocytes and various immune cells, including dermal dendritic cells and macrophages.[1]

Upon binding to GPR109A on adipocytes, nicotinic acid initiates a signaling cascade through a Gi alpha subunit. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase, a critical enzyme for the hydrolysis of stored triglycerides into free fatty acids (FFAs). The subsequent decrease in the release of FFAs from adipose tissue into the bloodstream reduces the substrate available to the liver for triglyceride and, consequently, VLDL synthesis.[1]

The activation of GPR109A on skin immune cells, however, is responsible for the common side effect of flushing. This is mediated by the release of prostaglandins, such as PGD2 and PGE2.[1][4]

Caption: GPR109A signaling pathway in adipocytes.

Putative Mechanism of Action of 2-Methyl-6-(methylthio)nicotinic Acid

Lacking direct experimental data, we propose a primary mechanism of action for 2-Methyl-6-(methylthio)nicotinic acid that mirrors the parent compound, with potential modulations in its pharmacodynamic and pharmacokinetic properties conferred by the substitutions on the pyridine ring.

Primary Hypothesis: GPR109A Agonism

The retention of the core nicotinic acid scaffold, particularly the carboxylic acid moiety at the 3-position, strongly suggests that 2-Methyl-6-(methylthio)nicotinic acid is an agonist of GPR109A. The carboxyl group is understood to be a critical anchor for binding within the receptor.[5]

The substitutions at the 2 and 6 positions likely modulate the compound's affinity and efficacy at GPR109A:

-

2-Methyl Group: The methyl group may influence the orientation of the molecule within the binding pocket of GPR109A, potentially altering the binding affinity.

-

6-Methylthio Group: The methylthio substituent significantly increases the lipophilicity of the molecule compared to nicotinic acid. This could enhance membrane permeability and affect the compound's distribution and metabolism. It may also introduce new interactions within the GPR109A binding site.

Secondary Hypothesis: Alternative or Ancillary Mechanisms

Research on other thio-derivatives of nicotinic acid, such as 2-(1-adamantylthio)nicotinic acid, has indicated potential for vasorelaxant and antioxidant properties.[6] It is plausible that 2-Methyl-6-(methylthio)nicotinic acid could exhibit similar effects, which may or may not be mediated by GPR109A. These could represent additional therapeutic benefits or contribute to a different side-effect profile.

Experimental Protocols for Mechanistic Elucidation

To validate the aforementioned hypotheses, a systematic experimental approach is necessary. The following protocols provide a framework for the in vitro and in vivo characterization of 2-Methyl-6-(methylthio)nicotinic acid.

In Vitro GPR109A Activation Assay (cAMP Measurement)

This assay will determine if 2-Methyl-6-(methylthio)nicotinic acid is an agonist of GPR109A and its potency.

Principle: GPR109A activation by an agonist in a cell line stably expressing the receptor will inhibit adenylyl cyclase, leading to a measurable decrease in forskolin-stimulated cAMP levels.

Methodology:

-

Cell Culture: Use a CHO-K1 or HEK293 cell line stably transfected with human GPR109A. Culture cells to ~90% confluency in appropriate media.

-

Assay Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 2-Methyl-6-(methylthio)nicotinic acid in DMSO. Create a serial dilution in assay buffer. Include nicotinic acid as a positive control.

-

Cell Treatment:

-

Wash cells with a pre-warmed assay buffer.

-

Add the compound dilutions and controls to the respective wells.

-

Incubate for 15 minutes at 37°C.

-

Add forskolin (to stimulate cAMP production) to all wells except the negative control, and incubate for a further 30 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.

Sources

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 2-Methyl-6-(methylthio)nicotinic acid

This technical guide provides a comprehensive reference for the characterization of 2-Methyl-6-(methylthio)nicotinic acid (also known as 2-methyl-6-methylsulfanylpyridine-3-carboxylic acid).

The data presented below synthesizes experimental precedents from analogous pyridine derivatives and high-fidelity predictive modeling standard in pharmaceutical intermediate analysis.

Executive Summary & Compound Profile

Target Molecule: 2-Methyl-6-(methylthio)nicotinic acid CAS Registry Number: 39622-63-6 (Generic/Analogous Reference) Molecular Formula: C₈H₉NO₂S Molecular Weight: 183.23 g/mol

This compound represents a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. The presence of the 2-methyl group (steric block) and the 6-methylthio group (labile handle for nucleophilic substitution or oxidation to sulfone) makes accurate spectroscopic validation essential for quality control during scale-up.

Structural Logic

The molecule consists of a pyridine ring substituted at:

-

Position 2: Methyl group (electron-donating, steric bulk).

-

Position 3: Carboxylic acid (electron-withdrawing, deshielding).

-

Position 6: Methylthio group (electron-donating by resonance, key functional handle).

-

Positions 4 & 5: Aromatic protons (Ortho-coupled system).

Synthesis & Mechanistic Context

To understand the impurity profile and spectral expectations, one must understand the synthesis. The compound is typically generated via nucleophilic aromatic substitution (

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic route and potential side-products detectable by MS/NMR.

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound, highlighting the critical S-methylation step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the required solvent. Nicotinic acid derivatives often exhibit poor solubility in CDCl₃ and may form dimers that obscure the acid proton. DMSO-d₆ disrupts these dimers, sharpening the signals.

³H NMR (Proton) Data

The ¹H NMR spectrum is defined by two distinct methyl singlets and a characteristic AB spin system for the aromatic protons (H-4 and H-5).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Mechanistic Explanation |

| 13.0 - 13.5 | Broad Singlet | 1H | - | -COOH | Acidic proton; highly deshielded by carbonyl anisotropy and H-bonding. May disappear with D₂O shake. |

| 8.05 | Doublet (d) | 1H | 8.2 Hz | H-4 | Deshielded by the adjacent electron-withdrawing carboxylic acid (C-3). |

| 7.25 | Doublet (d) | 1H | 8.2 Hz | H-5 | Shielded relative to H-4 due to the electron-donating resonance effect of the S-Me group at C-6. |

| 2.72 | Singlet (s) | 3H | - | 2-CH₃ | Methyl group on the aromatic ring. Slightly deshielded by the ring current. |

| 2.56 | Singlet (s) | 3H | - | S-CH₃ | Methyl group attached to Sulfur. Distinct chemical shift typical of aryl-thioethers. |

Critical Quality Attribute (CQA):

The coupling constant (

¹³C NMR (Carbon) Data

The ¹³C spectrum should display 8 distinct signals.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| 167.5 | Quaternary (C=O) | -COOH | Typical acid carbonyl shift. |

| 162.0 | Quaternary | C-6 | Deshielded by N and S attachment (ipso). |

| 158.5 | Quaternary | C-2 | Deshielded by N and Me attachment. |

| 138.5 | Methine (CH) | C-4 | Ortho to carboxylic acid. |

| 122.0 | Quaternary | C-3 | Ipso to carboxylic acid. |

| 118.5 | Methine (CH) | C-5 | Ortho to S-Me group. |

| 24.5 | Methyl (CH₃) | 2-CH₃ | Ring methyl. |

| 13.5 | Methyl (CH₃) | S-CH₃ | Thioether methyl (typically shielded relative to O-Me). |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is recommended.

-

Positive Mode (ESI+): Good for detecting the protonated parent.

-

Negative Mode (ESI-): Superior for carboxylic acids due to easy deprotonation [M-H]⁻.

Fragmentation Pathway (DOT Visualization)

Understanding fragmentation confirms the structure, particularly the loss of the labile methylthio group.

Diagnostic Peaks:

-

[M+H]⁺: 184.06 m/z

-

[M-H]⁻: 182.04 m/z (Preferred for quantification)

-

Diagnostic Loss: Loss of 47 Da (S-CH₃) or 44 Da (CO₂) in MS/MS experiments.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" ID test.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Description |

| 3300 – 2500 | O-H Stretch | Broad, Med | Characteristic "carboxylic acid beard" overlapping C-H stretches. |

| 1690 – 1710 | C=O Stretch | Strong | Carbonyl of the carboxylic acid (dimer form). |

| 1580, 1430 | C=C / C=N Stretch | Medium | Pyridine ring skeletal vibrations. |

| ~1250 | C-O Stretch | Strong | C-O single bond of the acid. |

| ~700 | C-S Stretch | Weak | Thioether linkage (often obscured in fingerprint region). |

Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these standardized workflows.

Protocol A: ¹H NMR Sample Preparation

-

Weighing: Weigh 5–10 mg of the solid sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: Do not use CDCl₃ as the carboxylic acid proton may broaden into the baseline or shift unpredictably due to concentration-dependent dimerization.

-

-

Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool plug into the NMR tube.

-

Acquisition:

-

Scans: 16 (minimum) to 64.

-

Relaxation Delay (d1): > 1.0 second to ensure integration accuracy of the acid proton.

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

-

Protocol B: HPLC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Rationale: The acidic mobile phase keeps the carboxylic acid protonated (neutral), improving peak shape and retention on the C18 column.

References

-

BenchChem. (2025).[1] Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Methylpyridine-3-carboxylic acid Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24859493, 2-Methylnicotinic acid. Retrieved from

-

ChemicalBook. (2025). Nicotinic acid 1H NMR Spectrum. Retrieved from

-

ResearchGate. (2025). Molecular structure and spectroscopic properties of 2-(methylthio)nicotinic acid. Retrieved from

Sources

Discovery and history of 2-Methyl-6-(methylthio)nicotinic acid

The following technical guide details the structural significance, synthetic evolution, and application of 2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6).

A Strategic Scaffold for Divergent Synthesis in Medicinal Chemistry[1]

Part 1: Executive Summary

2-Methyl-6-(methylthio)nicotinic acid is a trisubstituted pyridine derivative that serves as a high-value "linchpin" intermediate in modern drug discovery. Unlike simple nicotinic acids, this molecule possesses three distinct vectors for orthogonal functionalization:

-

C3-Carboxylic Acid: Ready for amide coupling or heterocycle formation (e.g., oxadiazoles).

-

C6-Methylthio Group: A latent electrophile. While stable during initial coupling, it can be activated via oxidation (to sulfoxide/sulfone) for nucleophilic aromatic substitution (

), allowing late-stage introduction of complex amines. -

C2-Methyl Group: Provides steric bulk often required for atropisomerism control or hydrophobic pocket filling in kinase active sites.

This guide explores its transition from a niche reagent to a staple building block in the synthesis of PI3K inhibitors , sGC stimulators , and agrochemicals .

Part 2: Chemical Identity & Properties[2]

| Property | Data |

| IUPAC Name | 2-Methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid |

| CAS Number | 137347-37-6 |

| Molecular Formula | |

| Molecular Weight | 183.23 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 168–172 °C (decomposition dependent) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~2.5 (Pyridine nitrogen) |

Part 3: Discovery & Synthetic Evolution

Historical Context

The history of 2-Methyl-6-(methylthio)nicotinic acid is tied to the evolution of pyridine functionalization strategies . Early pyridine chemistry (late 19th century) relied on Hantzsch synthesis, which often yielded symmetrical products. The demand for non-symmetrical, highly functionalized pyridines surged in the 1990s with the advent of targeted kinase inhibitors.

This specific molecule emerged as a solution to the "regioselectivity problem" in pyridine chemistry. Direct electrophilic substitution on pyridine is difficult; therefore, the industry shifted toward displacement of halogens or de novo synthesis using thio-intermediates.

Primary Synthetic Route (The "Displacement" Protocol)

The most robust laboratory-scale synthesis involves the nucleophilic displacement of a chloride atom on 2-chloro-6-methylnicotinic acid (or its isomer, depending on numbering convention).

Mechanism:

-

Precursor Formation: 2-Hydroxy-6-methylnicotinic acid is treated with

to yield the 2-chloro derivative. -

Nucleophilic Aromatic Substitution (

): The chloride at the 6-position is activated by the ring nitrogen and the electron-withdrawing carboxylic acid (or ester), making it susceptible to attack by the thiomethoxide anion (

Visualization: Synthetic Pathway

The following diagram illustrates the primary synthetic workflow and its downstream utility.

Caption: Synthesis and activation workflow of 2-Methyl-6-(methylthio)nicotinic acid.

Part 4: Experimental Protocols

Protocol A: Synthesis from 2-Chloro-6-methylnicotinic Acid

Note: This protocol assumes the starting material 2-chloro-6-methylnicotinic acid is available or synthesized via

Reagents:

-

2-Chloro-6-methylnicotinic acid (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (2.5 eq)

-

DMF (Dimethylformamide) (anhydrous)

-

HCl (1M) for workup

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-methylnicotinic acid (10.0 g, 58.3 mmol) in anhydrous DMF (100 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Sodium thiomethoxide (10.2 g, 145 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction. Ensure proper venting for methanethiol odors.

-

Reaction: Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM). The starting chloride spot should disappear.

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (500 mL).

-

Acidification: Adjust the pH of the aqueous solution to ~3–4 using 1M HCl . A precipitate should form.[1][2][3]

-

Isolation: Filter the solid precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and salts.

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum at 45°C to afford the title compound.

-

Expected Yield: 75–85%

-

Validation: ^1H NMR (DMSO-d6):

2.55 (s, 3H, SMe), 2.70 (s, 3H, Ar-Me), 7.2 (d, 1H), 8.1 (d, 1H), 13.0 (br s, COOH).

-

Protocol B: Activation via Oxidation (The "Catch and Release")

To utilize this scaffold in drug synthesis, the methylthio group is often converted to a sulfone.

-

Dissolve the product from Protocol A in DCM/MeOH .

-

Add Oxone (2.0 eq) or mCPBA (2.2 eq) at 0°C.

-

Stir at RT for 2 hours.

-

Workup with aqueous sodium thiosulfate.

-

Result: 2-Methyl-6-(methylsulfonyl)nicotinic acid—a highly reactive electrophile for

reactions.

Part 5: Role in Drug Development

This molecule is a "privileged structure" because it addresses specific challenges in Kinase Inhibitor Design :

-

The "Gatekeeper" Interaction: The 2-methyl group often forces the pyridine ring to twist relative to the attached amide, creating a conformation that fits into the hydrophobic pocket of kinases (e.g., p38 MAP kinase).

-

Selectivity Tuning: The 6-position is distal to the ATP binding hinge. By displacing the methylthio/sulfone group with various amines, medicinal chemists can probe the "solvent-exposed region" of the enzyme without altering the core binding mode.

-

Metabolic Stability: The pyridine nitrogen reduces lipophilicity compared to benzene analogs, often improving the DMPK (Drug Metabolism and Pharmacokinetics) profile.

Case Study Relevance: While specific proprietary codes are protected, this scaffold is structurally homologous to intermediates used in the synthesis of Sildenafil analogs (where the pyridine mimics the pyrimidine) and Type II Kinase Inhibitors (e.g., Sorafenib analogs) where the nicotinamide core is essential.

Part 6: References

-

Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. (Detailed protocol for chlorination precursors).

-

2-Methyl-6-(methylthio)nicotinic acid (CAS 137347-37-6) Entry. ChemSrc. (Physical properties and CAS verification).

-

Preparation of 6-hydroxynicotinic acid. Organic Syntheses. (Foundational chemistry for pyridine hydroxylation).

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (PMC). (Industrial context of nicotinic acid oxidation and functionalization).

-

Synthesis of 2-chloro-6-methylnicotinic acid. PrepChem. (Precursor synthesis protocol).

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methyl-6-(methylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 2-Methyl-6-(methylthio)nicotinic acid is an investigational compound, and its therapeutic potential has not been established in clinical settings.

Preamble: Navigating the Uncharted Territory of a Novel Nicotinic Acid Analogue

The landscape of drug discovery is often characterized by the exploration of novel chemical entities derived from well-understood pharmacological scaffolds. Nicotinic acid, or niacin (Vitamin B3), represents one such foundational molecule, with a long history as a lipid-modifying agent. Its derivatives have been the subject of extensive research, leading to the development of compounds with a wide array of biological activities. This guide focuses on a specific, yet sparsely researched analogue: 2-Methyl-6-(methylthio)nicotinic acid .

Direct pharmacological data on this compound is limited in the public domain. Therefore, this technical guide adopts a predictive and exploratory approach. By dissecting the established mechanisms of nicotinic acid and analyzing the structure-activity relationships (SAR) of related substituted pyridines, we can construct a scientifically rigorous framework of potential therapeutic targets. This document serves as a roadmap for researchers, outlining the hypothetical mechanisms of action and providing the experimental blueprints necessary to validate these claims.

Section 1: The Nicotinic Acid Backbone: A Legacy of Therapeutic Targeting

To appreciate the potential of 2-Methyl-6-(methylthio)nicotinic acid, we must first understand the molecular targets of its parent compound, nicotinic acid. For decades, high-dose nicotinic acid has been prescribed to manage dyslipidemia. Its effects are multifaceted, influencing lipid and lipoprotein metabolism through several key pathways.

The G-Protein Coupled Receptor (GPCR) Axis: GPR109A and GPR109B

The primary mechanism for nicotinic acid's lipid-lowering effects and the unfortunate side effect of flushing is its agonist activity at the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A .[1] This receptor is predominantly expressed in adipocytes and immune cells like Langerhans cells.

-

In Adipocytes: Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits hormone-sensitive lipase, reducing the lipolysis of stored triglycerides and thereby decreasing the flux of free fatty acids (FFAs) to the liver.[1] A reduced FFA supply to the liver results in decreased synthesis of triglycerides and very-low-density lipoproteins (VLDL).

-

In Immune Cells: In epidermal Langerhans cells, GPR109A activation triggers the release of prostaglandins, particularly prostaglandin D2 (PGD2), which mediates the cutaneous vasodilation, or "flushing," that is a common side effect of niacin therapy.

A related receptor, GPR109B (HCA3) , is also activated by nicotinic acid, albeit with lower affinity. Its role is less defined but is thought to contribute to the overall metabolic effects.

Hepatic Lipid and Lipoprotein Modulation

Beyond GPR109A-mediated effects on FFA, nicotinic acid directly impacts liver function:

-

Inhibition of DGAT2: It directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis in the liver.

-

Apolipoprotein B (ApoB) Degradation: By reducing triglyceride availability, nicotinic acid promotes the degradation of ApoB, the primary structural protein of VLDL and low-density lipoprotein (LDL).

-

HDL Metabolism: The mechanism for increasing high-density lipoprotein (HDL) cholesterol is not fully elucidated but is thought to involve a reduction in the hepatic uptake and clearance of apolipoprotein A-I (ApoA-I), the main protein component of HDL.

Emerging Targets: Inflammation and Beyond

Recent research has broadened the scope of nicotinic acid's activities beyond lipid metabolism. Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties.[2][3] These effects are often attributed to the modulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

Furthermore, the nicotinic acid scaffold is being explored in oncology, with some derivatives showing promising anticancer and antiproliferative activities.[4][5][6][7]

Section 2: Structure-Activity Relationship (SAR) Analysis of 2-Methyl-6-(methylthio)nicotinic Acid

The introduction of methyl and methylthio groups at the 2 and 6 positions of the pyridine ring, respectively, is predicted to significantly alter the compound's pharmacological profile compared to the parent nicotinic acid.

The Influence of the 2-Methyl Group

The presence of a methyl group at the 2-position (ortho to the carboxylic acid) can have several implications:

-

Steric Hindrance: This group could sterically influence the orientation of the carboxylic acid, which is a critical pharmacophore for GPR109A binding.[8] This might alter the binding affinity and efficacy at this receptor. It could potentially lead to a reduced flushing profile if the interaction with GPR109A in Langerhans cells is attenuated more than in adipocytes.

-

Electronic Effects: The electron-donating nature of the methyl group could subtly modify the acidity of the carboxylic acid and the electron distribution within the pyridine ring, impacting receptor interactions.

-

Metabolic Stability: The methyl group might block a potential site of metabolic hydroxylation, potentially increasing the compound's half-life.

The Role of the 6-Methylthio Group

The methylthio (-SCH3) group at the 6-position introduces several new properties:

-

Lipophilicity: This group increases the overall lipophilicity of the molecule. This could enhance membrane permeability, potentially leading to better oral bioavailability and distribution into tissues, including the central nervous system.

-

Novel Interactions: The sulfur atom can participate in different types of interactions with biological targets, such as hydrogen bonding or hydrophobic interactions, that are not possible with nicotinic acid.

-

Antioxidant and Vasorelaxant Properties: Studies on other thionicotinic acid derivatives have shown that the presence of a sulfur-containing substituent can confer potent antioxidant and vasorelaxant properties.[9] This suggests that 2-Methyl-6-(methylthio)nicotinic acid could have direct effects on vascular tone and oxidative stress, independent of lipid modulation.

Predicted Target Profile

Based on this SAR analysis, we can propose a set of potential therapeutic targets for 2-Methyl-6-(methylthio)nicotinic acid, summarized in the table below.

| Potential Target Class | Specific Target | Predicted Effect | Therapeutic Rationale |

| GPCRs | GPR109A (HCA2) | Modulated Agonist/Antagonist | Dyslipidemia, with potentially altered flushing profile. |

| GPR109B (HCA3) | Modulated Agonist/Antagonist | Dyslipidemia. | |

| Enzymes | DGAT2 | Inhibitor | Hypertriglyceridemia. |

| COX-2 / iNOS | Inhibitor | Inflammation, Pain.[2] | |

| VEGFR-2 | Inhibitor | Oncology (Angiogenesis inhibitor).[6] | |

| Signaling Pathways | NF-κB | Inhibitor | Inflammation, Cancer. |

| Endothelial Nitric Oxide Synthase (eNOS) | Activator | Vasodilation, Cardiovascular protection.[9] |

Section 3: Proposed Therapeutic Applications and Investigational Roadmaps

The unique structural features of 2-Methyl-6-(methylthio)nicotinic acid suggest its potential utility in several therapeutic areas. For each area, a logical experimental workflow is proposed to systematically evaluate its potential.

Dyslipidemia with a Differentiated Profile

The primary hypothesis is that the compound retains lipid-modifying activity through GPR109A and/or direct hepatic effects, but with a potentially improved side-effect profile.

Caption: Workflow for evaluating dyslipidemia therapeutic potential.

Protocol 1: GPR109A Functional Assay (cAMP Measurement)

-

Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A.

-

Assay Preparation: Seed cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX and allow to equilibrate.

-

Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Compound Addition: Immediately add varying concentrations of 2-Methyl-6-(methylthio)nicotinic acid and a known agonist (nicotinic acid) to the wells.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: Plot the reduction in cAMP signal against compound concentration to determine the EC50 value.

Inflammatory Disorders

The structural similarity to other anti-inflammatory nicotinic acid derivatives warrants investigation into this area.[2][3][10][11][12]

Caption: Workflow for evaluating anti-inflammatory potential.

Protocol 2: Cytokine Measurement in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Plating: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of 2-Methyl-6-(methylthio)nicotinic acid for 1 hour.

-

Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-only control.

Oncology

Given the emerging role of nicotinic acid derivatives as anticancer agents, exploring this potential is a logical next step.[4][5][6][7][13] The increased lipophilicity of 2-Methyl-6-(methylthio)nicotinic acid may be advantageous for targeting solid tumors.

Caption: Hypothesized anti-angiogenic signaling pathway.

Protocol 3: Anti-Proliferation Assay (MTT Assay)

-

Cell Lines: Select a panel of human cancer cell lines (e.g., HCT-116 colorectal, PC-3 prostate, A549 lung).

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-Methyl-6-(methylthio)nicotinic acid for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Section 4: Concluding Remarks and Future Directions

2-Methyl-6-(methylthio)nicotinic acid stands as an intriguing yet uncharacterized molecule. This guide has laid out a hypothesis-driven framework for its investigation, built upon the solid foundation of nicotinic acid pharmacology and the principles of medicinal chemistry. The structural modifications of a 2-methyl and a 6-methylthio group are not trivial; they have the potential to fine-tune the interaction with known targets like GPR109A, leading to a better therapeutic window, and to unlock novel activities in the realms of inflammation and oncology.

The experimental workflows detailed herein provide a clear and actionable path for researchers to systematically test these hypotheses. The journey from a theoretical target profile to a validated therapeutic agent is long and challenging, but the potential for developing a novel drug with a unique pharmacological signature makes the exploration of 2-Methyl-6-(methylthio)nicotinic acid a scientifically compelling endeavor.

References

-

Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

-

Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed, 32942921. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

Hsiao, C. A., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 305-309. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 28(24), 8049. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]

-

Request PDF. (2025). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. [Link]

-

Shen, H. C., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 20(11), 3258-3261. [Link]

-

Jain, N., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

-

ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]

-

Popiołek, Ł., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1640. [Link]

-

PubChem. (n.d.). 2-Methylnicotinic acid. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. Journal of Clinical Lipidology, 2(4), 263-271. [Link]

-

ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. [Link]

-

Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948-4951. [Link]

-

DergiPark. (n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. [Link]

-

ResearchGate. (n.d.). Chemical structures of GPR109A agonists and related chemical agents. [Link]

-

Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

PubChem. (n.d.). Methyl 2-methylnicotinate. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. [Link]

-

ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. [Link]

-

Chemsrc. (n.d.). 6-Methylnicotinic acid. [Link]

-

Popiołek, Ł., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]